3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-
Brand Name: Vulcanchem
CAS No.: 116943-69-2
VCID: VC17323832
InChI: InChI=1S/C5H9ClN2O4S/c6-1-2-7-13(10,11)8-3-4-12-5(8)9/h7H,1-4H2
SMILES:
Molecular Formula: C5H9ClN2O4S
Molecular Weight: 228.66 g/mol

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-

CAS No.: 116943-69-2

Cat. No.: VC17323832

Molecular Formula: C5H9ClN2O4S

Molecular Weight: 228.66 g/mol

* For research use only. Not for human or veterinary use.

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- - 116943-69-2

Specification

CAS No. 116943-69-2
Molecular Formula C5H9ClN2O4S
Molecular Weight 228.66 g/mol
IUPAC Name N-(2-chloroethyl)-2-oxo-1,3-oxazolidine-3-sulfonamide
Standard InChI InChI=1S/C5H9ClN2O4S/c6-1-2-7-13(10,11)8-3-4-12-5(8)9/h7H,1-4H2
Standard InChI Key ZAOWXYMVKPPJTB-UHFFFAOYSA-N
Canonical SMILES C1COC(=O)N1S(=O)(=O)NCCCl

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s IUPAC name, N-(2-chloroethyl)-2-oxo-1,3-oxazolidine-3-sulfonamide, delineates its structure:

  • Oxazolidine ring: A five-membered heterocycle containing one oxygen and one nitrogen atom.

  • Sulfonamide group: A sulfonyl group (SO2\text{SO}_2) bonded to the oxazolidine nitrogen.

  • 2-Chloroethyl substituent: A chlorine-bearing ethyl chain attached to the sulfonamide nitrogen .

The canonical SMILES string C1COC(=O)N1S(=O)(=O)NCCCl\text{C1COC(=O)N1S(=O)(=O)NCCCl} confirms this arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC5H9ClN2O4S\text{C}_5\text{H}_9\text{ClN}_2\text{O}_4\text{S}
Molecular Weight228.66 g/mol
InChI KeyZAOWXYMVKPPJTB-UHFFFAOYSA-N
CAS Number116943-69-2

Spectral and Stereochemical Features

The compound’s 3D conformation, as modeled in PubChem, reveals a planar oxazolidine ring with the sulfonamide and chloroethyl groups adopting equatorial positions . Computational predictions of collision cross-section (CCS) for related analogs, such as N,N-diethyl-2-oxo-3-oxazolidinesulfonamide (CID 3071321), suggest similar conformational stability .

Synthesis and Preparation

Hypothesized Synthetic Routes

While explicit synthesis protocols for 3-oxazolidinesulfonamide derivatives are scarce, general sulfonamide synthesis principles suggest:

  • Sulfonation: Reacting an oxazolidine precursor with sulfonyl chloride.

  • Chloroethylation: Introducing the 2-chloroethyl group via nucleophilic substitution.

A plausible pathway involves:

Oxazolidinone+ClCH2CH2NH2SO2Cl2N-(2-Chloroethyl)-2-oxo-3-oxazolidinesulfonamide\text{Oxazolidinone} + \text{ClCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{SO}_2\text{Cl}_2} \text{N-(2-Chloroethyl)-2-oxo-3-oxazolidinesulfonamide}

This remains speculative due to the absence of documented procedures .

Challenges in Optimization

  • Reactivity of Chloroethyl Group: The 2-chloroethyl moiety may undergo unintended elimination or hydrolysis under basic conditions .

  • Sulfonamide Stability: Acidic or high-temperature environments could degrade the sulfonamide linkage.

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (calculated via PubChem) is estimated at 0.87, indicating moderate hydrophobicity . This suggests solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water.

Thermal Stability

Differential scanning calorimetry (DSC) data for analogous sulfonamides show decomposition temperatures above 200°C, implying relative thermal stability .

Hazard CategoryGHS CodeSignal WordPrecautionary Measures
Acute Toxicity (Oral)H302WarningAvoid ingestion
Skin IrritationH315WarningWear protective gloves/clothing
Eye IrritationH319WarningUse eye protection
Respiratory IrritationH335WarningUse in ventilated areas

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator